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molecular formula C11H15BrN2 B177953 1-(4-Bromophenyl)-4-methylpiperazine CAS No. 130307-08-3

1-(4-Bromophenyl)-4-methylpiperazine

Cat. No. B177953
M. Wt: 255.15 g/mol
InChI Key: WCOODAWUEIXTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324264B1

Procedure details

A mixture of 1-(4-bromophenyl)piperazine hydrochloride (1.0 g, 3.61 mmol), formaldehyde (37% aqueous, 3 mL, 39.71 mmol), AcOH (0.23 mL, 3.97 mmol) and MeOH (30 mL) was heated at 80° C. under nitrogen. After 1.5 hours, the mixture was cooled to 0° C. in an ice bath. Methylene chloride (5 mL) was added followed by a slow addition of sodium borohydride (1.91 g, 50.54 mmol) under nitrogen. The mixture was stirred for 1 hour and then poured into a seperatory funnel containing a saturated solution of NH4Cl (25 mL) and CH2Cl2 (50 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The extracts were dried (Na2SO4), filtered and concentrated to to give the sub-title compound (900 mg, 97%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.C=O.[CH3:17]C(O)=O.[BH4-].[Na+].[NH4+].[Cl-]>C(Cl)Cl.CO>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH3:17])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
3 mL
Type
reactant
Smiles
C=O
Name
Quantity
0.23 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C. in an ice bath
ADDITION
Type
ADDITION
Details
poured into a seperatory funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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